N-(5-chloro-2-methoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a heterocyclic acetamide derivative featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring. Key structural attributes include:
- Pyridinone moiety: The 2-oxopyridin-1(2H)-yl group introduces hydrogen-bonding capacity and metabolic stability .
- 1,2,4-Oxadiazole ring: The 3-(3,4-dimethoxyphenyl)-substituted oxadiazole enhances electron density and may contribute to π-π stacking interactions in biological targets .
This compound’s design aligns with pharmacophores known for enzyme inhibition (e.g., lipoxygenase, antibacterial targets) due to the oxadiazole’s role as a bioisostere for ester or amide groups .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O6/c1-32-18-9-7-15(25)12-17(18)26-21(30)13-29-10-4-5-16(24(29)31)23-27-22(28-35-23)14-6-8-19(33-2)20(11-14)34-3/h4-12H,13H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWNVARYXFJWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a synthetic compound that belongs to a class of derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A chloro-substituted methoxyphenyl group.
- An oxadiazole moiety known for its pharmacological significance.
- A pyridine derivative contributing to its biological interactions.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a wide range of biological activities, including:
-
Anticancer Activity :
- Several studies have demonstrated that derivatives of 1,2,4-oxadiazole possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and other cancer types .
- The compound has been noted for inducing apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression levels .
-
Mechanisms of Action :
- The biological activity is often attributed to the ability of oxadiazole derivatives to interfere with cellular processes such as DNA replication and cell cycle regulation. Studies have shown that these compounds can arrest the cell cycle at specific phases (G0-G1), leading to reduced viability in cancer cells .
- Additional Biological Activities :
Case Studies and Research Findings
A summary of research findings related to the biological activity of this compound is presented in the table below:
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table highlights structural analogs and their key differences:
Key Observations:
- Oxadiazole vs.
- Substituent Positioning : The 3,4-dimethoxyphenyl group in the target compound enhances electron donation compared to 4-chlorophenyl analogs, which may improve binding to oxidative enzymes .
- Core Heterocycle: Pyridinone (target) vs. pyridazine () alters hydrogen-bonding patterns and metabolic stability .
Pharmacological and Physicochemical Properties
- Lipoxygenase Inhibition : Compounds with 4-chlorophenyl oxadiazoles (e.g., ) show IC₅₀ values in the low micromolar range, suggesting the target’s dimethoxy variant may exhibit enhanced potency due to improved electron donation .
- Antibacterial Activity: Pyridazinyl analogs () demonstrate moderate activity against Gram-positive bacteria, implying the pyridinone-oxadiazole hybrid could broaden efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
